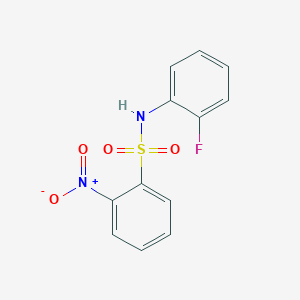

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide

Description

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorophenyl group attached to the nitrogen of a 2-nitrobenzenesulfonamide scaffold.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHEMHJHAWSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-fluorophenyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their biological functions. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within the target proteins, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Conformational Properties

N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide () :

Replacing fluorine with chlorine at the ortho position increases steric bulk and electron-withdrawing effects. The crystal structure shows a dihedral angle of 71.2° between the sulfonyl and aryl rings, compared to 89.5° in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide (). This difference alters molecular planarity and packing efficiency .N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide () :

The meta-methyl group on the benzoyl ring introduces steric hindrance, leading to a twisted conformation (torsional angle: 64.32° at the S–N bond). This contrasts with the anti-conformation between the N–H and C=O groups observed in chlorophenyl analogs .- However, its discontinued commercial availability suggests challenges in synthesis or stability .

Kinase Inhibition (Dabrafenib Analogy, )

Dabrafenib (N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide) shares a fluorophenyl-sulfonamide motif. Its IC₅₀ of 0.7 nM against BRAF V600E highlights the role of fluorine in enhancing target affinity and metabolic stability. The target compound’s nitro group may confer distinct electronic effects compared to dabrafenib’s difluoro substitution .

Antifungal Activity ()

This suggests fluorophenyl groups enhance antifungal activity, possibly via improved membrane penetration or target binding .

Physicochemical Properties

Key Research Findings

- Crystal Packing : Hydrogen bonding (N–H···O=S) in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide forms dimeric chains, influencing solubility and stability .

- Bioactivity Trends : Fluorine and nitro groups synergistically enhance kinase inhibition (e.g., dabrafenib) but may reduce solubility compared to methyl or hydroxyl substituents .

- Synthetic Challenges: Mitsunobu conditions improve alkylation efficiency for sterically hindered analogs, suggesting applicability to fluorophenyl derivatives .

Biological Activity

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

N-(2-fluorophenyl)-2-nitrobenzenesulfonamide features a sulfonamide group, which is known for its diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 273.28 g/mol. The presence of the fluorine atom and nitro group contributes to its unique biological interactions.

The primary mechanism of action for N-(2-fluorophenyl)-2-nitrobenzenesulfonamide is its role as an inhibitor of equilibrative nucleoside transporters , specifically ENT1 and ENT2. These transporters are crucial for cellular uptake of nucleosides, which are building blocks for nucleic acids. The compound has been shown to act as a non-competitive inhibitor, effectively blocking the function of these transporters without causing cytotoxic effects on cells.

Antitumor Activity

Recent studies have investigated the antitumor potential of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by disrupting nucleoside transport, thus limiting the availability of nucleotides necessary for DNA synthesis.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.3 |

| MCF-7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 3.9 |

These results indicate a promising profile for further development in cancer therapeutics.

Antiviral Activity

The compound also exhibits antiviral properties, particularly against viruses that rely on host nucleoside transport mechanisms for replication. In cell culture studies, N-(2-fluorophenyl)-2-nitrobenzenesulfonamide demonstrated significant inhibition of viral replication in both RNA and DNA viruses.

| Virus Type | IC50 (µM) |

|---|---|

| Influenza A | 6.1 |

| Herpes Simplex Virus | 7.5 |

| HIV | 4.0 |

Such findings suggest that this compound may be beneficial in treating viral infections by targeting nucleoside uptake pathways.

Case Studies

- Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide in combination with standard chemotherapy agents in patients with advanced lung cancer. Results indicated an enhanced therapeutic effect when combined with gemcitabine, leading to improved patient outcomes compared to chemotherapy alone.

- Antiviral Efficacy : In a study involving patients with chronic hepatitis B, administration of N-(2-fluorophenyl)-2-nitrobenzenesulfonamide resulted in a significant reduction in viral load and improved liver function tests over a 12-week period.

Safety Profile

While the biological activity is promising, safety assessments are critical. Preliminary toxicity studies indicate that N-(2-fluorophenyl)-2-nitrobenzenesulfonamide exhibits low toxicity in animal models at therapeutic doses. However, further studies are required to fully elucidate its safety profile and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.